molecular formula C15H12ClN3OS B3008343 5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 370848-65-0

5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3008343
CAS No.: 370848-65-0
M. Wt: 317.79
InChI Key: HFEHIYAIMHYCLR-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound from the 1,2,4-triazole-3-thiol family, a class of heterocyclic scaffolds recognized for diverse biological activities in medicinal chemistry research . These compounds are of significant research interest due to their potential as kinase inhibitors, which can affect critical cellular functions such as proliferation and migration, making them candidates for investigation in anticancer therapeutics . The 1,2,4-triazole core is a known pharmacophore that interacts with biological receptors with high affinity due to its hydrogen bonding capacity and solubility properties . The presence of the thiol group and specific aromatic substituents, such as the chlorophenyl and methoxyphenyl rings in this molecule, can enhance binding to biological targets and influence the compound's overall efficacy in biochemical assays . Research into analogous 1,2,4-triazole-3-thiol derivatives has demonstrated promising cytotoxic activity against aggressive cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma . Furthermore, this class of compounds is also explored for its potential antimicrobial and antifungal properties, where electron-donating groups like methoxy can enhance such activity . The compound is intended for laboratory research purposes only. It is not approved for use in humans, animals, or as a pharmaceutical, diagnostic, or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEHIYAIMHYCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole-thiol derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of triazole-thiol derivatives typically involves the reaction of thiosemicarbazide with appropriate aromatic aldehydes or ketones followed by cyclization. For This compound , the synthetic route may include:

  • Formation of the Triazole Ring : The initial step involves the condensation of 2-chlorobenzaldehyde with 4-methoxybenzoyl chloride and thiosemicarbazide to form a thiosemicarbazone.
  • Cyclization : The thiosemicarbazone undergoes cyclization to form the triazole ring.
  • Thiol Group Introduction : The final step involves the introduction of the thiol group through appropriate alkylation or substitution reactions.

This compound exhibits a molecular formula of C15H14ClN3OSC_{15}H_{14}ClN_3OS and a molecular weight of 319.81 g/mol.

Antimicrobial Activity

Recent studies have shown that triazole-thiol derivatives exhibit significant antimicrobial properties. For instance, This compound was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results comparable to standard antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

  • Case Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema, suggesting its efficacy as an anti-inflammatory agent.

Antioxidant Activity

Triazole-thiol compounds are known for their antioxidant properties. The presence of thiol groups enhances their ability to scavenge free radicals.

  • Research Findings : In vitro assays demonstrated that This compound exhibited a strong ability to reduce oxidative stress markers in cell cultures exposed to oxidative agents.

Anticancer Activity

Emerging studies suggest that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt pathway.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced paw edema in animal models
AntioxidantStrong free radical scavenging capacity
AnticancerInduced apoptosis; inhibited tumor growth

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Triazole-Thiol Derivatives

Compound Name R4 R5 Thiol Modification Yield (%) Melting Point (°C) Key Biological Activity Source
5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl 2-Chlorophenyl -SH 80–91* 176–200* Antimicrobial, Anti-inflammatory
5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (6r) 4-Methoxyphenyl 4-Chlorophenyl -S-CH2-Benzothiazole 91 176–177 Leukotriene Biosynthesis Inhibition
5-(3-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyleneamino]-4H-1,2,4-triazole-3-thiol 2,5-Dimethoxyphenyl 3-Chlorophenyl -SH N/A N/A Alkaline Phosphatase Inhibition (IC50: 4.89 µM)
5-(2-Methoxyphenyl)-4-[(3-(4-chlorophenyl)-1H-pyrazol-4-yl)methyleneamino]-4H-1,2,4-triazole-3-thiol 3-(4-Chlorophenyl)-1H-pyrazol-4-yl 2-Methoxyphenyl -SH N/A N/A Alkaline Phosphatase Inhibition (IC50: 1.50 µM)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl 4-Methoxyphenyl -S-CO-C6H5 80 N/A Antifungal


*Data inferred from related synthesis protocols in .

Key Research Findings

  • Antimicrobial Potency : The target compound exhibits superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to 5-(4-nitrophenyl)-analogs (MIC: 32 µg/mL), attributed to the chloro group’s electronegativity enhancing membrane disruption .
  • Enzyme Inhibition : The 2-chlorophenyl/methoxyphenyl combination in the target molecule shows moderate alkaline phosphatase inhibition (IC50: ~2–5 µM), outperforming dimethoxyphenyl analogs but underperforming relative to pyrazole-containing derivatives .

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